3-Biphenylmagnesium bromide
Overview
Description
3-Biphenylmagnesium bromide is an organometallic compound with the chemical formula C12H9BrMg. It is a white amorphous solid often used as a reagent in organic synthesis. This compound is a type of Grignard reagent, which is highly reactive and useful in forming carbon-carbon bonds .
Preparation Methods
3-Biphenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium powder. The reaction is carried out under an inert gas atmosphere, such as nitrogen, and under dry conditions to avoid interference from moisture and oxygen. The reaction conditions are crucial to ensure the smooth progress and safety of the reaction .
Chemical Reactions Analysis
3-Biphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: It can reduce certain compounds under specific conditions.
Common reagents used in these reactions include alkyl halides, carbonyl compounds, and alcohols. The major products formed from these reactions are alcohols, ethers, ketones, and aldehydes .
Scientific Research Applications
3-Biphenylmagnesium bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is used in the synthesis of biologically active compounds for research purposes.
Industrial Applications: It is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Biphenylmagnesium bromide involves the formation of a highly reactive carbanion. This carbanion acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound helps stabilize the carbanion, making it highly reactive and efficient in forming new carbon-carbon bonds .
Comparison with Similar Compounds
3-Biphenylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and 4-biphenylmagnesium bromide. While all these compounds are used in organic synthesis, this compound is unique due to its specific reactivity and the types of products it forms. Similar compounds include:
- Phenylmagnesium bromide
- 4-Biphenylmagnesium bromide
- 2-Biphenylmagnesium bromide
- 3,5-Bis(trifluoromethyl)phenylmagnesium bromide .
Properties
IUPAC Name |
magnesium;phenylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNAAWKKVXHYTI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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